SW203668

NSCLC CYP4F11 Selective Cytotoxicity

SW203668 is the only tumor-specific, irreversible SCD inhibitor (IC50 54 nM) that requires CYP4F11-mediated bioactivation, ensuring selective cytotoxicity in NSCLC cells (H2122, H460, HCC44, HCC95) while completely sparing normal sebocytes. Unlike conventional SCD inhibitors such as Xenon-45, SW203668 eliminates dose-limiting skin toxicity, providing an unprecedented therapeutic window for long-term in vivo studies. Its stereoselective activity ((-)-enantiomer 4-fold more potent) and well-characterized PK profile (plasma >0.3 µM for 6 h; 8-h half-life at 25 mg/kg IP) establish it as the benchmark tool compound for cancer-specific SCD1 target validation and lead optimization.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 1673556-40-5
Cat. No. B611085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW203668
CAS1673556-40-5
SynonymsSW203668;  SW 203668;  SW-203668; 
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N
InChIInChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26)
InChIKeyBHOBUXPHKZSABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SW203668 (CAS 1673556-40-5): A Tumor-Selective Irreversible SCD Inhibitor


SW203668 is a benzothiazole-based small molecule that functions as a tumor-specific, irreversible inhibitor of stearoyl CoA desaturase (SCD) with an IC50 of 54 nM . Unlike conventional SCD inhibitors, its activity is conditional upon bioactivation by cytochrome P450 4F11 (CYP4F11), which is overexpressed in a subset of non-small cell lung cancer (NSCLC) cells but not in normal sebocytes [1]. This pro-drug-like activation mechanism underpins its selective cytotoxicity and improved therapeutic window compared to earlier-generation SCD inhibitors [1].

Why SW203668 Cannot Be Replaced by Other In-Class SCD Inhibitors


Broad-spectrum SCD inhibitors such as Xenon-45 lack the conditional activation mechanism of SW203668, leading to severe on-target toxicity in sebaceous glands, characterized by sebocyte atrophy and skin lesions [1]. In contrast, SW203668 is a pro-drug-like molecule that remains inactive in CYP4F11-negative tissues, including mouse sebocytes, thereby sparing normal tissue and avoiding the dose-limiting skin toxicity observed with conventional SCD inhibitors [2]. This fundamental difference in tissue-specific activation creates a therapeutic window that is absent in earlier analogs, making SW203668 the preferred tool compound for studying SCD1 inhibition in CYP4F11-expressing cancer models without confounding toxicity.

Quantitative Differentiation of SW203668 from Comparator Compounds


CYP4F11-Dependent Selective Cytotoxicity vs. Insensitive Cell Lines

SW203668 exhibits a >90-fold difference in cytotoxic potency between CYP4F11-expressing and CYP4F11-negative cancer cell lines. This selectivity is directly attributable to the requirement for CYP4F11-mediated demethylation to generate the active SCD inhibitor .

NSCLC CYP4F11 Selective Cytotoxicity SCD1 Inhibition

Avoidance of Sebaceous Gland Toxicity Compared to Xenon-45

In a direct in vivo comparison, SW203668 spares mouse sebocytes, whereas the conventional SCD inhibitor Xenon-45 causes significant atrophy of these glands. This difference is due to the lack of CYP4F11 expression in sebocytes, preventing activation of SW203668 [1].

SCD1 Sebocyte Toxicity Therapeutic Window In Vivo Safety

Enantiomer-Specific Potency in Lung Carcinoma Cells

SW203668 is a racemic mixture, but its biological activity is stereoselective. The (-) enantiomer is approximately 4-fold more potent than the (+) enantiomer in inhibiting the growth of the H2122 NSCLC cell line .

Enantiomer Stereoselectivity H2122 Cytotoxicity

In Vivo Tumor Growth Inhibition in CYP4F11-Expressing Xenografts

SW203668 demonstrates tumor-specific efficacy in vivo, significantly reducing the growth rate of CYP4F11-expressing H2122 NSCLC xenografts while having no effect on CYP4F11-negative H1155 tumors .

Xenograft In Vivo Efficacy NSCLC NOD-SCID

Optimal Research and Industrial Application Scenarios for SW203668


Target Validation in CYP4F11-Positive Non-Small Cell Lung Cancer Models

SW203668 is the preferred tool compound for validating SCD1 as a therapeutic target in non-small cell lung cancer (NSCLC). Its CYP4F11-dependent activation ensures that observed anti-tumor effects are specific to cancer cells expressing this cytochrome P450 isoform. Researchers should use SW203668 to interrogate SCD1 dependency in cell lines such as H2122, H460, HCC44, and HCC95, and in corresponding xenograft models [1]. The compound's high selectivity (>90-fold over CYP4F11-negative cells) minimizes off-target effects in these specific experimental systems .

In Vivo Studies Requiring a Clean Toxicity Profile

SW203668 is uniquely suited for long-term in vivo studies where skin toxicity from conventional SCD inhibitors would be a confounding factor. The compound's inability to be activated in sebocytes allows for the study of SCD1 inhibition in cancer without the dose-limiting skin atrophy and alopecia observed with earlier inhibitors like Xenon-45 [1]. This makes SW203668 an essential tool for evaluating the therapeutic potential of tumor-specific SCD1 inhibition in immunocompromised mouse models .

Structure-Activity Relationship (SAR) Studies of CYP4F11-Activated Probes

For medicinal chemists engaged in lead optimization of CYP-activated SCD inhibitors, SW203668 serves as a critical benchmark. The stereoselective activity of its enantiomers (with the (-) form being 4-fold more potent than the (+) form in H2122 cells) provides a valuable reference point for designing more potent and selective next-generation probes [1]. Its established PK profile (plasma levels >0.3 µM for 6 hours and an 8-hour half-life at 25 mg/kg IP) also provides a baseline for comparing novel analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SW203668

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.